molecular formula C10H17NO4S B12681493 Einecs 299-173-5 CAS No. 93857-39-7

Einecs 299-173-5

Cat. No.: B12681493
CAS No.: 93857-39-7
M. Wt: 247.31 g/mol
InChI Key: VNXFIDYJVWELSR-UHFFFAOYSA-N
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Description

Einecs 299-173-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating it was on the EU market between 1971 and 1981 . This product is offered as a high-purity reagent specifically for laboratory and research applications. It is intended for use in various research fields, including organic synthesis, materials science, and pharmaceutical development, where its specific molecular structure may be utilized as a building block or catalyst. The mechanism of action for any substance is defined by its specific biochemical interactions, such as binding to molecular targets like enzymes or receptors . Researchers are encouraged to consult the available scientific literature to determine the specific mechanistic pathways and applications relevant to their work. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Handle all chemicals with appropriate safety precautions.

Properties

CAS No.

93857-39-7

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

benzenesulfonic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C6H6O3S.C4H11NO/c7-10(8,9)6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5H,(H,7,8,9);6H,3-4H2,1-2H3

InChI Key

VNXFIDYJVWELSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Development of Novel Synthetic Routes

The synthesis of Pantoprazole (B1678409) traditionally involves two key steps: the condensation of a substituted benzimidazole-thiol with a substituted picoline derivative, followed by the oxidation of the resulting sulfide (B99878) intermediate to the target sulfoxide (B87167). nih.govacs.org Modern synthetic chemistry has sought to refine these steps through innovative methodologies.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful tool for the synthesis of complex molecules like Pantoprazole, often providing high selectivity under mild conditions. Enzymes are particularly adept at chiral discriminations and specific oxidations, which are critical in pharmaceutical synthesis.

The asymmetric oxidation of the prochiral sulfide precursor of Pantoprazole is a key area of chemoenzymatic research. Various enzymes, including peroxidases, flavin-dependent monooxygenases, and dioxygenases, have been explored for their ability to catalyze this transformation with high enantioselectivity. researchgate.net Baeyer-Villiger monooxygenases (BVMOs) have shown significant promise. For instance, a prazole sulfide monooxygenase was effective in the biocatalytic oxidation to produce related "prazole" drugs, and other BVMOs have been identified that can catalyze the formation of Pantoprazole. researchgate.netencyclopedia.pubmdpi.com The use of whole-cell biocatalysts, such as the bacterium Rhodococcus sp., has also been reported for the asymmetric oxidation of aryl sulfides, demonstrating excellent enantiomeric excess and avoiding the over-oxidation to sulfone impurities, a common challenge in chemical methods. nih.gov

Enzymes are also employed in the construction of the core benzimidazole (B57391) ring. Lipases have been used to catalyze the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds, a key reaction for building N-substituted derivatives. mdpi.com In other research, α-chymotrypsin has been shown to catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and β-ketoesters through a retro-Claisen reaction, offering an eco-friendly, oxidant-free route. tandfonline.com

Table 1: Examples of Biocatalysts in Benzimidazole and Prazole Synthesis
Catalyst SystemReaction TypeSubstratesKey FindingsReference(s)
Baeyer-Villiger Monooxygenases (BVMOs)Asymmetric SulfoxidationPrazole sulfidesCapable of catalyzing the formation of various prazoles, including Pantoprazole. researchgate.netencyclopedia.pubmdpi.com
Rhodococcus sp. strain ECU0066Asymmetric SulfoxidationAryl sulfidesHigh enantiomeric excess (99%) with moderate yield; avoids sulfone by-product. nih.gov
α-ChymotrypsinCyclocondensation (retro-Claisen)o-phenylenediamines, β-ketoestersProvides good to excellent yields of 2-substituted benzimidazoles under mild, eco-friendly conditions. tandfonline.com
LipaseAza-Michael AdditionBenzimidazoles, α,β-unsaturated compoundsEfficiently synthesizes N-substituted benzimidazoles in high yields (76-97%) under continuous flow conditions. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds essential for the Pantoprazole structure.

Palladium-catalyzed reactions are particularly prominent. The Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been utilized for the construction of the benzimidazole nucleus itself. acs.org This reaction can be performed asymmetrically to create chiral benzimidazoles. snnu.edu.cnthieme-connect.com Furthermore, both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have been employed for the challenging functionalization of the 5(6)-position of the benzimidazole ring, allowing for the introduction of diverse substituents with good yields. nih.govuc.pt

The critical oxidation step of the thioether intermediate to the sulfoxide is also a focus of transition-metal catalysis. While traditional methods used stoichiometric reagents like m-chloroperoxybenzoic acid (m-CPBA), catalytic systems offer greater control and sustainability. researchgate.net Various metal catalysts have been investigated, including those based on titanium, vanadium, cobalt, and manganese, often used with oxidants like hydrogen peroxide or hydroperoxides. epo.orgacs.orgresearchgate.netgoogle.com For instance, titanium-catalyzed asymmetric sulfoxidation can proceed with high enantioselectivity, which results from a combination of asymmetric induction and a kinetic resolution of the sulfoxide. acs.org Cobalt catalysts have been used for the sustainable synthesis of benzimidazoles via the coupling of o-nitroanilines and alcohols. acs.org

Table 2: Transition Metal Catalysts in the Synthesis of Benzimidazoles and Precursors
Catalyst/ReactionPurposeKey FeaturesReference(s)
Palladium / Buchwald-Hartwig AminationC-N bond formation for benzimidazole ringEnables construction of the core nucleus and asymmetric synthesis of chiral derivatives. acs.orgsnnu.edu.cnthieme-connect.com
Palladium / Suzuki-Miyaura CouplingC-C bond formation for functionalizationUsed for derivatization at the 5(6)-position of the benzimidazole core. nih.govuc.pt
Titanium / Vanadium ComplexesCatalytic SulfoxidationUsed with H₂O₂ or hydroperoxides for controlled oxidation of the thioether to the sulfoxide. epo.orgacs.orgresearchgate.net
Cobalt ComplexesBenzimidazole SynthesisCatalyzes redox-economical coupling of o-nitroanilines and alcohols. acs.org

Organocatalytic Strategies for Efficient Production

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, avoiding the use of potentially toxic or expensive metals. Chiral amines, in particular, have been successfully evaluated as organocatalysts for the stereoselective synthesis of benzimidazole derivatives. thieme-connect.com For example, L-prolinamide has been shown to be an efficient catalyst for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, producing chiral products in high yield and enantiomeric excess. thieme-connect.comresearchgate.net

Guanidines derived from chiral benzimidazoles have also been developed as effective organocatalysts. mdpi.com These catalysts operate through hydrogen-bond interactions, activating substrates in asymmetric transformations like the electrophilic amination of 1,3-dicarbonyl compounds. mdpi.com In another approach, the neutral superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been used to catalyze the formation of bis-benzimidazoles from the depolymerization of poly(ethylene terephthalate) (PET), showcasing a novel synthetic route to benzimidazole structures. rsc.org

Green Chemistry Principles Applied to the Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. For Pantoprazole synthesis, this has led to the development of more sustainable processes.

A significant advancement is the use of water as a reaction solvent, replacing traditional volatile organic compounds. researchgate.netscite.aiacs.org Researchers have successfully performed both the key coupling and oxidation steps in water, avoiding the need to isolate and purify intermediates and thereby creating a more cost-effective and environmentally benign process. scite.aiacs.org The use of inexpensive and less hazardous oxidizing agents like sodium hypochlorite (B82951) (NaOCl) instead of peracids like m-CPBA is another key green improvement. researchgate.netacs.org NaOCl is effective, safe to handle on an industrial scale, and its by-products are less polluting. acs.org

Other green strategies include developing one-pot syntheses to increase throughput and minimize waste, and using mechanochemical methods like mortar-and-pestle grinding, which can reduce or eliminate the need for solvents. researchgate.nettandfonline.com

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and minimizing the formation of impurities.

Investigation of Reaction Intermediates and Transition States

The formation of Pantoprazole involves the initial condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride to form a thioether intermediate. nih.govacs.org This thioether is then oxidized to the sulfoxide.

Significant research has focused on understanding the formation of impurities during synthesis. One critical impurity, known as Related Compound E (RC E), is a dimer of Pantoprazole. Mechanistic studies have proposed that this dimer forms via a radical cation intermediate, a process that is pH-dependent and occurs in the pH range of 5-8. nih.govacs.org The difluoromethoxy group on the benzimidazole ring is believed to play a crucial role in stabilizing a C-6 free radical, which is a prerequisite for the formation of the dimer. nih.govacs.orgnih.gov This dimerization has not been observed for other proton pump inhibitors that lack this specific substituent, highlighting the unique electronic effect of the difluoromethoxy group. acs.org

Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the transition states and reaction pathways in the formation of the benzimidazole ring. These studies help to elucidate the energetics of the reaction, for example, by calculating the energy of cyclic transition states involved in the cyclization step. researchgate.netmdpi.com For the reaction between an aldehyde and o-phenylenediamine, a proposed mechanism involves the initial formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. tandfonline.com

Kinetic Studies and Reaction Rate Determination

The kinetic profile of the synthesis of 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, particularly the oxidation of the sulfide intermediate, is a critical factor for maximizing yield and purity while minimizing byproducts. acs.orgresearchgate.net The rate of the oxidation reaction is influenced by the choice of oxidizing agent, temperature, and pH. nih.govacs.org

The use of sodium hypochlorite (NaOCl) as an oxidizing agent is favored in industrial applications due to its low cost, commercial availability, and the ability to control the reaction kinetics, thereby preventing the formation of byproducts like N-oxides and sulfones. acs.org An improved, one-pot synthesis involves the coupling of the starting materials in water to yield the pantoprazole sulfide, followed by in-situ oxidation with NaOCl at a controlled temperature of 0–5 °C over 2–3 hours. acs.org The stability of pantoprazole itself is pH-dependent, with the rate of degradation increasing as the pH decreases. nih.gov

Kinetic spectrophotometric methods have been developed to analyze the reaction. One such method is based on the oxidation of pantoprazole with Iron(III) in a sulfuric acid medium. The resulting Iron(II) is complexed with potassium ferricyanide (B76249) to produce Prussian blue. The reaction rate is monitored by measuring the increase in absorbance at 725 nm. nih.govresearchgate.net The initial rate method allows for the construction of a calibration graph, which is linear within a specific concentration range. nih.gov For this particular method, the regression analysis yielded the calibration equation: ν = 3.467 x 10⁻⁶ + 4.356 x 10⁻⁵C, where ν is the reaction rate and C is the concentration of pantoprazole. nih.govresearchgate.net

Studies on the release kinetics of pantoprazole from various carrier systems, such as hydrogels, have also been conducted, showing that release can follow first-order and Korsmeyer-Peppas models, with the transport mechanism being Fickian diffusion. istanbul.edu.trresearchgate.net

Table 1: Effect of Water Volume on Thioether Intermediate Synthesis

This table illustrates the impact of the volume of water on the yield and purity of the pantoprazole sulfide intermediate (4) formed from the reaction of compounds 2 and 3 in the presence of NaOH over 3 hours at 25–30 °C. Data sourced from ACS Omega. acs.org

EntryVolume of Water (vol)Yield (%)HPLC Purity (%)
1594.1898.81
21099.8099.91

Derivatization and Functionalization of the 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]- Core Structure

The core structure of pantoprazole has been the subject of derivatization and functionalization studies, both intentionally to create new analogues and unintentionally through the formation of impurities during synthesis. These modifications can occur on the benzimidazole ring, the pyridine (B92270) ring, or the sulfoxide bridge. nih.govnih.gov

Common derivatives identified as impurities during the manufacturing process include:

Sulfone Derivative : Over-oxidation of the sulfoxide group leads to the corresponding sulfone (USP Related Compound A). nih.govacs.org Controlling the stoichiometry of the oxidizing agent is crucial to prevent this. researchgate.net

Sulfide Precursor : Incomplete oxidation results in the presence of the starting thioether (USP Related Compound B). nih.govbiosynth.com

N-Oxides : The pyridine nitrogen can be oxidized to form pantoprazole N-oxide. acs.org

N-Alkylated Derivatives : Methylation of the benzimidazole moiety can occur, leading to a mixture of N-methylated isomers (USP Related Compounds D and F). nih.gov

The core structure is shared by other proton pump inhibitors, which differ in the substituents on the pyridine and benzimidazole rings. These substitutions modify key chemical properties such as acid stability and pKa values. nih.govnih.gov For instance, the pKa of the pyridine nitrogen for pantoprazole is 3.83, which influences its activation in the acidic environment of parietal cells. nih.gov

In a biological context, the activated form of pantoprazole, a sulfenamide, functionalizes the gastric H+/K+-ATPase by forming covalent disulfide bonds with specific cysteine residues, namely cysteine 813 and cysteine 822, leading to the irreversible inhibition of the proton pump. nih.govnih.gov This derivatization of the enzyme is the basis of its mechanism of action. nih.gov

Furthermore, the pantoprazole molecule itself has been used to functionalize other materials. For example, it has been loaded onto magnetic-coated, chitosan-modified, zirconium-based metal-organic frameworks (MOFs) to create targeted drug delivery systems. rsc.orgresearchgate.net

Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment of 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Application of Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for confirming the chemical identity and structure of Pantoprazole (B1678409). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the analysis of its spatial arrangement.

¹H NMR spectra are used to identify the number and types of hydrogen atoms in the Pantoprazole molecule. researchgate.net The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, protons on the benzimidazole (B57391) and pyridine (B92270) rings resonate at different frequencies than those of the methoxy (B1213986) and methylene (B1212753) groups.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. nih.govspectrabase.com The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all atoms within the molecular structure, confirming the connectivity and configuration of Pantoprazole.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pantoprazole

Atom Type Nucleus Chemical Shift (ppm) Range Description
Aromatic Protons ¹H 7.0 - 8.5 Protons on the benzimidazole and pyridine rings.
Methylene Protons ¹H 4.5 - 5.0 Protons of the -CH₂- group linking the pyridine and sulfinyl groups.
Methoxy Protons ¹H 3.5 - 4.0 Protons of the -OCH₃ groups on the pyridine ring.
Difluoromethoxy Proton ¹H 6.5 - 7.5 (triplet) Proton of the -OCHF₂ group.
Aromatic Carbons ¹³C 100 - 160 Carbon atoms within the benzimidazole and pyridine rings.
Methylene Carbon ¹³C ~60 Carbon of the -CH₂- group.
Methoxy Carbons ¹³C 55 - 60 Carbons of the -OCH₃ groups.

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques measure the vibrations of chemical bonds, which occur at characteristic frequencies.

The FTIR spectrum of Pantoprazole shows distinct absorption bands corresponding to its key functional groups. saudijournals.com For example, the stretching vibration of the sulfoxide (B87167) (S=O) group is a prominent feature. saudijournals.com Other identifiable vibrations include C-H stretching from the aromatic rings and methyl groups, C=N and C=C stretching within the heterocyclic rings, and C-O stretching from the ether linkages. saudijournals.comresearchgate.net Comparing the obtained spectrum with a reference standard confirms the presence of these functional groups and, by extension, the identity of the compound. saudijournals.com

Table 2: Key Infrared Absorption Bands for Pantoprazole Functional Groups

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3000-3100 Aromatic C-H Stretching
~2800-3000 Aliphatic C-H Stretching
~1590 Aromatic C=C / C=N Stretching
~1170 Sulfoxide (S=O) Stretching

Source: Data synthesized from multiple spectroscopic studies. saudijournals.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and molecular weight of a compound with very high accuracy. Techniques such as liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) are commonly employed. nih.govresearchgate.net

In positive ion ESI mode, Pantoprazole is typically detected as the protonated molecule [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to several decimal places, allowing for the calculation of a unique elemental formula (C₁₆H₁₅F₂N₃O₄S). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. benthamdirect.com The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds in predictable ways. For Pantoprazole, common fragmentation pathways involve the cleavage of the bond between the methylene bridge and the sulfoxide group. nih.govresearchgate.net Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the different subunits of the molecule. researchgate.net

Table 3: Common Mass Spectrometric Fragments of Pantoprazole ([M+H]⁺ = m/z 384.1)

m/z (approx.) Ion Description
384.1 [M+H]⁺ (Protonated parent molecule)
200.0 Fragment corresponding to the [3,4-dimethoxy-2-pyridinyl)methyl] portion

Source: Data derived from multiple LC-MS/MS studies. nih.govresearchgate.netbenthamdirect.com

Chromatographic Separations for Isolation and Purity Determination

Chromatography is the cornerstone of purity assessment, enabling the separation of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity and assay of Pantoprazole. Reversed-phase HPLC (RP-HPLC) is the preferred mode, where a nonpolar stationary phase is used with a polar mobile phase. iomcworld.org

Method development involves optimizing several parameters to achieve a good separation in a reasonable time. ijrpr.com This includes selecting an appropriate column (e.g., C8 or C18), a mobile phase (typically a mixture of an aqueous buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile), setting the flow rate, and choosing a detection wavelength (commonly 290 nm, where Pantoprazole has strong UV absorbance). iomcworld.orgjocpr.comacs.org

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable and suitable for its intended purpose. iomcworld.orgijrpr.com Validation encompasses testing for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scielo.brsphinxsai.com

Table 4: Example of a Validated RP-HPLC Method for Pantoprazole Analysis

Parameter Condition
Column C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (B52724)
Flow Rate 2 mL/min
Detection UV at 290 nm
Retention Time ~4-6 minutes
Linearity Range 2 µg/mL to 20 µg/mL (r² > 0.999)

| Accuracy (% Recovery) | 98% - 102% |

Source: Data compiled from various HPLC method development studies. iomcworld.orgijrpr.com

Chiral Chromatography for Enantiomeric Purity Resolution

Pantoprazole is a chiral molecule, existing as two non-superimposable mirror images (enantiomers) due to the stereocenter at the sulfur atom of the sulfoxide group. semmelweis.hu Since enantiomers can have different pharmacological properties, it is crucial to be able to separate and quantify them.

Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to resolve enantiomers. nih.gov Various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ-R) or macrocyclic glycopeptides (e.g., Chirobiotic TAG), have been successfully used for the baseline separation of Pantoprazole enantiomers. acs.orgsemmelweis.hunih.gov

The development of a chiral separation method involves screening different CSPs and mobile phase systems (both normal-phase and reversed-phase) to achieve optimal resolution. acs.orgsemmelweis.hu This technique is essential for determining the enantiomeric purity of Pantoprazole, ensuring that the correct stereoisomeric form is present in the desired ratio. nih.gov

Table 5: Conditions for Chiral Separation of Pantoprazole Enantiomers

Parameter Condition
Column Cellulose-based CSP (Chiralcel OJ-R)
Mobile Phase Acetonitrile : 50 mM Sodium Perchlorate
Flow Rate 0.5 mL/min
Detection UV at 290 nm

| Outcome | Baseline resolution of (+)- and (-)-Pantoprazole enantiomers |

Source: Data from stereoselective HPLC method studies. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, GC-MS is instrumental in the detection and monitoring of process-related volatile impurities that may be present in the final drug substance.

A validated GC-MS method has been developed for the simultaneous determination of two critical process-related toxic impurities: 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (CDP) and dimethyl sulfate (B86663) (DMS). researchgate.net The chromatographic separation is typically achieved on a capillary column, such as a DB-624, which is suitable for the analysis of volatile compounds. researchgate.net A temperature gradient program is employed to ensure the effective separation of the analytes from the sample matrix. The mass spectrometer, serving as the detector, provides high sensitivity and selectivity, allowing for the confident identification and quantification of impurities even at trace levels. This method has been validated according to the International Conference on Harmonisation (ICH) guidelines and is capable of quantitating CDP and DMS down to levels of 3.0 parts per million (ppm). researchgate.net

The identification and control of such impurities are crucial, as some, like dimethyl sulfate, are recognized as potentially genotoxic and carcinogenic. researchgate.net The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) specify limits for several impurities in Pantoprazole and its sodium salt. researchgate.netresearchgate.net

Table 1: GC-MS Method Parameters for Volatile Impurity Analysis

ParameterSpecification
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Target Analytes 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), Dimethyl sulfate (DMS)
Column Capillary DB-624 (60 m x 0.32 mm x 1.8 µm)
Temperature Program Gradient
Quantitation Limit 3.0 ppm for CDP and DMS

X-Ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on the molecular structure, conformation, and packing of a compound in its solid state. For 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, specifically in its sodium sesquihydrate form, X-ray powder diffraction has been utilized to elucidate its crystal structure. imsa.eduproquest.comresearchgate.net

The crystal structure of pantoprazole sodium sesquihydrate has been solved and refined, revealing that it crystallizes in the orthorhombic space group Pbca. imsa.eduproquest.comresearchgate.net The crystal structure is characterized by layers parallel to the bc-plane. imsa.eduproquest.comresearchgate.net The asymmetric unit contains two independent pantoprazole anions, two sodium ions, and three water molecules. imsa.edu The two independent sodium ions exhibit different coordination geometries: one is trigonal bipyramidal and the other is octahedral. imsa.eduproquest.comresearchgate.net The structure of one of the impurities of pantoprazole has also been confirmed by single crystal X-ray diffraction. nih.gov

The detailed structural information obtained from X-ray crystallography is vital for understanding the physicochemical properties of the drug substance, such as its stability and solubility, and for identifying and characterizing different polymorphic forms.

Table 2: Crystallographic Data for Pantoprazole Sodium Sesquihydrate

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 33.4862(6)
b (Å) 17.29311(10)
c (Å) 13.55953(10)
Volume (ų) 7852.06(14)
Z 16

Mechanistic Studies of Biological Interactions Involving 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Elucidation of Molecular Recognition and Binding Mechanisms with Cellular Components (in vitro, non-clinical)

The primary mechanism of action for Pantoprazole (B1678409) involves the inhibition of the gastric H+/K+-ATPase. researchgate.net This enzyme is responsible for the final step in gastric acid secretion. nih.gov The inhibitory action is a result of a covalent disulfide bond formation between the activated form of Pantoprazole and cysteine residues on the enzyme. jnmjournal.org

Pantoprazole is a prodrug that requires activation in an acidic environment. jnmjournal.org It accumulates in the acidic secretory canaliculi of parietal cells. jnmjournal.org The acidic conditions trigger a conversion of Pantoprazole to its active form, a cyclic sulfenamide, which then covalently binds to the sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase. ucsf.edu Specifically, in vivo studies have shown that Pantoprazole binds to cysteine 813 and cysteine 822 on the enzyme. fda.gov The binding is irreversible, meaning that restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes. nih.gov

In vitro studies using human liver microsomes have been conducted to evaluate the potential for drug-drug interactions by examining the inhibition of various cytochrome P450 (CYP) enzymes. Pantoprazole demonstrates a lower potential for such interactions compared to other PPIs. tainstruments.com The inhibitory constants (Ki) for Pantoprazole against different CYP isoenzymes have been determined in various in vitro systems.

Inhibition of Human Cytochrome P450 Isozymes by Pantoprazole (in vitro)
CYP IsozymeInhibitory Constant (Ki) in µMAssay SystemReference
CYP2C1914 - 69Human liver microsomes, recombinant CYP2C19 nih.gov
CYP2C96Human liver microsomes (diclofenac 4'-hydroxylation) nih.gov
CYP3A422Human liver microsomes (midazolam 1'-hydroxylation) nih.gov
CYP2D6> 200 (IC50)Human liver microsomes (bufuralol 1'-hydroxylation) nih.gov

These in vitro findings suggest that while Pantoprazole can inhibit certain CYP enzymes, the concentrations required are generally higher than those observed for other PPIs like lansoprazole, indicating a lower risk of clinically significant metabolic drug interactions. nih.gov

A variety of biophysical techniques have been employed to characterize the interaction between Pantoprazole and its protein targets. These methods provide insights into the binding affinity, kinetics, and structural changes associated with the interaction. sartorius.com

In vivo studies have determined the stoichiometry of Pantoprazole binding to the H+/K+-ATPase to be 2 moles of the inhibitor per mole of the phosphoenzyme. researchgate.netresearchgate.net The binding of Pantoprazole at cysteine 822 has been shown to be irreversible, while the binding of other PPIs at different cysteine residues can be reversed by reducing agents like glutathione. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. springernature.comaffiniteinstruments.com In one study, SPR was used to demonstrate a direct interaction between omeprazole (B731), a related PPI, and recombinant human DDAH1 protein, indicating the utility of this technique for studying PPI-protein binding. ahajournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of molecules in solution. 15N-NMR and 13C-NMR spectroscopic studies have been conducted on Pantoprazole to investigate the relationship between its chemical shifts and physicochemical properties like protein binding. japsonline.comjapsonline.com Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY) has been used to determine the solution geometries of host-guest complexes between Pantoprazole and cyclodextrins, revealing that the benzimidazole (B57391) moiety preferentially binds within the cyclodextrin (B1172386) cavity. researchgate.net

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). tainstruments.commalvernpanalytical.comkhanacademy.org While specific ITC data for Pantoprazole binding to H+/K+-ATPase is not detailed in the provided context, it is a standard method for characterizing such interactions. researchgate.net

X-ray Crystallography has been used to determine the crystal structures of the H+/K+-ATPase in complex with other blockers, providing insights into the binding modes of inhibitors within the enzyme's transmembrane domain. nih.gov X-ray powder diffraction has also been used to characterize different crystalline forms of Pantoprazole sodium. patsnap.comgoogle.comgoogle.com

Cellular Uptake and Intracellular Fate of 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]- (in vitro, non-clinical)

The cellular uptake and intracellular fate of Pantoprazole are critical for its pharmacological activity. These processes have been investigated using various in vitro cell-based models.

The permeability of Pantoprazole across biological membranes has been studied using in vitro models such as Caco-2 and Madin-Darby canine kidney (MDCK) cell monolayers. These models are widely used to predict the intestinal absorption of drugs. admescope.comevotec.comresearchgate.netpeerj.comresearchgate.net

In vitro studies using Caco-2 cell monolayers have shown that Pantoprazole is a substrate for the efflux transporters MRP2 (Multidrug Resistance-associated Protein 2) and BCRP (Breast Cancer Resistance Protein). The co-incubation with inhibitors of these transporters led to a significant increase in the apical-to-basolateral transport of sulfasalazine, a known substrate, indicating that Pantoprazole can interact with these transporters. jnmjournal.org

Conversely, studies have indicated that Pantoprazole is not a significant substrate for the P-glycoprotein (P-gp) efflux pump. drugbank.com

Further investigations using MDCKII cells transfected with human or rat ABCG2 (BCRP) have provided detailed kinetic parameters for the transport of Pantoprazole enantiomers. These studies revealed a stereoselective interaction, with (-)-Pantoprazole being a better substrate for ABCG2/rAbcg2 than (+)-Pantoprazole. nih.govresearchgate.net

Kinetic Parameters of Pantoprazole Enantiomer Transport by ABCG2 in Transfected MDCKII Cells
TransporterEnantiomerKm (µM)Tmax (nmol/h · cm²)Reference
rAbcg2(-)-Pantoprazole0.252.49 nih.gov
(+)-Pantoprazole1.857.86
ABCG2 (human)(-)-Pantoprazole0.63.29
(+)-Pantoprazole5.3210.2

The primary site of accumulation for Pantoprazole is the acidic secretory canaliculi of gastric parietal cells. jnmjournal.org This is a consequence of its nature as a weak base, which leads to its trapping in acidic compartments. The apparent volume of distribution of Pantoprazole is approximately 11.0-23.6 L, indicating that it is mainly distributed in the extracellular fluid. drugbank.comfda.gov The serum protein binding of Pantoprazole is about 98%, primarily to albumin. fda.gov

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.com In vitro studies using human liver microsomes have elucidated the major metabolic pathways. fda.govasm.orgresearchgate.net

The main metabolic route is demethylation of the pyridine (B92270) ring, catalyzed predominantly by CYP2C19, followed by sulfation. drugbank.comfda.gov Another metabolic pathway involves oxidation of the sulfoxide (B87167) group to the corresponding sulfone, which is mediated by CYP3A4. drugbank.comfda.gov Reduction to the sulfide (B99878) has also been observed. fda.gov

Four major metabolites have been identified in human plasma in vitro: M1, M2, and M3. M2, a sulfoxide like the parent compound, is the predominant metabolite. M1 and M3 are the corresponding sulfone and sulfide, respectively. These metabolites are sulfate (B86663) conjugates at the 4-position of the demethylated pyridine ring. fda.gov There is no evidence to suggest that any of the metabolites of Pantoprazole have significant pharmacological activity. fda.gov

In Vitro Metabolism of Pantoprazole
Metabolic PathwayPrimary CYP EnzymeResulting MetaboliteReference
DemethylationCYP2C19Desmethylpantoprazole drugbank.comfda.gov
Sulfation-Sulfate conjugates
OxidationCYP3A4Pantoprazole sulfone
Reduction-Pantoprazole sulfide fda.govresearchgate.net

Studies with rat liver microsomes have also been conducted to investigate the effects of Pantoprazole on xenobiotic metabolizing enzymes, providing further insight into its metabolic profile and potential for enzyme induction. chemsrc.com

Environmental Fate, Transport, and Remediation Strategies for 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Advanced Remediation Technologies for Environmental Contamination

Bioremediation Approaches for Environmental Detoxification

The environmental persistence of Pantoprazole (B1678409) poses a significant challenge for conventional wastewater treatment processes. Studies have shown that its biological degradation is limited, with one "closed bottle test" indicating a degradation rate of only 5.5% over 28 days, leading to its classification as "potentially persistent". janusinfo.se This low biodegradability necessitates the exploration of advanced bioremediation strategies to effectively remove it from water systems.

Emerging bioremediation techniques show promise for the detoxification of Pantoprazole. The use of membrane bioreactors (MBRs) is one such approach that has proven effective for eliminating various pharmaceutical compounds, with some studies indicating removal rates of up to 100% through processes of biodegradation and metabolization. researchgate.net Another area of growing scientific interest is microalgae-mediated bioremediation, which is being investigated as a viable strategy for a range of pharmaceutical and personal care products. frontiersin.org

Advanced oxidation processes, while distinct from bioremediation, are also being studied. For instance, photocatalytic degradation using catalysts like silver molybdate (B1676688) has demonstrated the ability to achieve almost complete removal of toxicity from Pantoprazole and its by-products in aqueous solutions within two hours. ufmg.br While research into specific microbial strains, such as fungi or bacteria, for the targeted degradation of Pantoprazole is still developing, the principles have been successfully applied to other persistent organic pollutants. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to effectively mineralize other complex contaminants. researchgate.net These parallel successes suggest a promising future for the development of targeted bioremediation strategies for Pantoprazole.

Bioremediation ApproachKey FindingsEfficacy/PotentialReference
Standard BiodegradationPantoprazole is considered "potentially persistent".Low (5.5% degradation in 28 days). janusinfo.se
Membrane Bioreactors (MBRs)Effective for removing persistent micropollutants through biodegradation and metabolization.High (up to 100% removal for some pharmaceuticals). researchgate.net
Microalgae-Mediated BioremediationA developing strategy with growing scientific interest for pharmaceutical contaminants.Promising; requires more specific research for Pantoprazole. frontiersin.org

Green Chemistry Perspectives on Minimizing the Environmental Footprint Associated with 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-

In response to the environmental persistence of pharmaceuticals like Pantoprazole, significant efforts have been directed toward developing more sustainable and environmentally friendly manufacturing processes based on the principles of green chemistry.

Conventional synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate, which is then oxidized using reagents such as peracids or hydrogen peroxide with metal catalysts. acs.org These methods often rely on the use of significant volumes of organic solvents and can involve cumbersome purification procedures. researchgate.netacs.org

A noteworthy advancement is the development of a cost-effective, scalable, and environmentally benign process for synthesizing Pantoprazole. researchgate.netfigshare.com This improved, one-pot approach conducts the main coupling and oxidation steps in water, a green solvent, which significantly reduces the reliance on organic solvents. researchgate.netacs.org This process avoids the need to isolate and purify the intermediate compounds, increasing throughput and minimizing waste. researchgate.netacs.org The use of sodium hypochlorite (B82951) as the oxidizing agent is another key feature, as it is considered less polluting and simplifies the recovery of a highly pure final product. acs.org This green synthesis route produces Pantoprazole with not more than 0.2% (w/w by HPLC) of total impurities, meeting high-quality standards while being both economical and environment friendly. acs.org

Synthesis ParameterConventional MethodGreen Chemistry ApproachReference
SolventPrimarily organic solvents.Primarily water for key steps (coupling and oxidation). researchgate.netacs.org
Process StepsMulti-step process often requiring isolation and purification of intermediates.One-pot approach with no need to isolate intermediates. researchgate.netacs.org
Oxidizing AgentHydrogen peroxide with metal catalysts, peracids.Sodium hypochlorite (NaOCl). acs.orgacs.org
Environmental ImpactHigher use of organic solvents, more complex waste streams.Minimal organic solvent use, less polluting byproducts, reduced waste. researchgate.netacs.orgfigshare.com

Industrial Applications and Process Optimization Involving 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Technoeconomic and Sustainability Analyses of Manufacturing Processes for 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-

The manufacturing of Pantoprazole (B1678409) is subject to rigorous technoeconomic and sustainability assessments to minimize costs and environmental impact, reflecting broader trends in the pharmaceutical industry. imarcgroup.comsustainablehealthcare.org.uk

Technoeconomic Analysis

The economic viability of a Pantoprazole manufacturing plant is dependent on a detailed analysis of capital expenditure (CapEx) and operating expenditure (OpEx). hashnode.devimarcgroup.com Key economic drivers include the cost of raw materials, energy consumption, and process efficiency. hashnode.devimarcgroup.comimarcgroup.com The market for Pantoprazole is influenced by the rising prevalence of gastrointestinal disorders and the availability of cost-effective generic formulations. hashnode.devtandfonline.com

Reports on setting up a manufacturing plant provide comprehensive breakdowns of costs, including:

Capital Investments: Costs for land, plant layout, and machinery. imarcgroup.comimarcgroup.com

Operating Costs: Expenditures on raw materials, utilities, human resources, and packaging. imarcgroup.comimarcgroup.com

Financial Projections: Analysis of income, profitability, payback period, and net present value (NPV) to assess the investment's viability. hashnode.devimarcgroup.com

The development of cost-effective synthetic routes is a primary goal. Processes that avoid the isolation and purification of intermediates are economically advantageous as they reduce time, energy, and material consumption. acs.orgresearchgate.net For example, using a wet cake of an intermediate directly in the next step bypasses a time-consuming drying process. acs.org

Sustainability Analysis

Sustainability in Pantoprazole manufacturing focuses on developing "green" and environmentally benign processes. acs.orggoogle.com Green chemistry principles are increasingly applied to reduce the environmental footprint of API production. tandfonline.comresearchgate.net

Key sustainability initiatives include:

Green Solvents: A significant advancement is the use of water as a reaction medium instead of organic solvents, which reduces volatile organic compound (VOC) emissions and waste treatment costs. acs.orgresearchgate.net

Waste Reduction: One-pot syntheses and processes with high yields minimize the generation of chemical waste. acs.orggoogle.com The use of recoverable nanocatalysts also contributes to waste reduction and process efficiency. researchgate.net

Energy Efficiency: Optimizing reaction conditions, such as conducting reactions at ambient temperature where possible and reducing cycle times, lowers energy consumption. acs.org

Carbon Footprint: The environmental impact extends beyond manufacturing to the entire lifecycle. One study quantified the carbon dioxide equivalent (CO2e) associated with different administration methods of proton pump inhibitors, highlighting the broader environmental burden of pharmaceuticals. sustainablehealthcare.org.uk

The following table summarizes key aspects of sustainable manufacturing approaches for Pantoprazole.

Table 2: Summary of Sustainability Approaches in Pantoprazole Manufacturing
ApproachDescriptionSustainability BenefitReference
Use of Water as a SolventConducting key synthesis steps (coupling, oxidation) in water instead of organic solvents.Environmentally friendly, economical, reduced VOCs. acs.orgresearchgate.net
One-Pot SynthesisPerforming multiple reaction steps sequentially in the same reactor without isolating intermediates.Minimizes cost, waste, and time; increases throughput. acs.orggoogle.com
Green ChemistryDesigning chemical processes to reduce or eliminate the use and generation of hazardous substances.Lower toxicity, less pollution, improved safety, cost-effective. tandfonline.comresearchgate.netnih.gov
In-situ Intermediate UseUsing intermediates as wet cakes without drying for the subsequent reaction step.Saves time and energy, improves yield and purity. acs.org

These ongoing efforts in process optimization and sustainable manufacturing are crucial for ensuring that 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]- can be produced in an economically and environmentally responsible manner.

Table of Compound Names

Chemical NameCommon Name / Synonym(s)
1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-Pantoprazole, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
2-chloromethyl-3,4-dimethoxypyridine hydrochloride-
2-mercapto-5-difluoromethoxy benzimidazole (B57391)-
5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazolePantoprazole sulfide (B99878)
Sodium hypochlorite (B82951)NaOCl
Omeprazole (B731)5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Lansoprazole2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole

Theoretical and Computational Chemistry of 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of Pantoprazole (B1678409).

Elucidation of Molecular Orbital Theory and Electron Density Distribution

Quantum chemical studies have been employed to analyze the molecular orbitals and electron density distribution of Pantoprazole. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap has been calculated to understand the chemical reactivity and kinetic stability of the molecule. nih.gov

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses have been used to interpret intramolecular contacts and charge delocalization. nih.gov Mulliken population analysis has also been performed to determine the atomic charges within the molecule, providing insights into its electrostatic potential. nih.gov Furthermore, studies have investigated the electron density distribution in the solid state, revealing how intermolecular interactions, such as hydrogen bonds, affect the electronic properties of the molecule. researchgate.net

Prediction of Spectroscopic Signatures and Their Validation

Theoretical calculations have been successfully used to predict the spectroscopic signatures of Pantoprazole, which have been validated against experimental data. nih.gov The vibrational frequencies calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a complete vibrational assignment of the fundamental modes of the molecule. nih.gov

Spectrophotometric methods have also been developed and validated for the determination of Pantoprazole, often involving the formation of metal chelates that can be quantified by UV-Vis spectroscopy. nih.govijcce.ac.ir For instance, a method involving chelation with iron (III) results in an orange-colored complex with a maximum absorbance at 455 nm. nih.gov The linearity, accuracy, and precision of these spectrophotometric methods have been established according to ICH guidelines. ijcce.ac.irnih.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like Pantoprazole, including their conformational changes and interactions with their environment. mdpi.com

Analysis of Conformational Landscape and Flexibility

The conformational landscape of Pantoprazole is influenced by the rotational freedom around its single bonds. nih.gov The benzimidazole (B57391) and pyridine (B92270) rings are linked by a methylenesulfinyl group, which allows for a degree of flexibility. iomcworld.org Computational studies can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its biological target.

Investigation of Solvent Effects on Molecular Behavior

The behavior of Pantoprazole in different solvents is critical for its formulation and bioavailability. The solubility of Pantoprazole sodium is pH-dependent, being freely soluble in water but only very slightly soluble in a phosphate (B84403) buffer at pH 7.4. lookchem.com The stability of the compound in aqueous solutions also decreases with decreasing pH. lookchem.com Computational models can simulate the interactions between Pantoprazole and various solvent molecules, helping to explain these experimental observations. For instance, simulations can shed light on how water molecules form a hydration shell around the drug and how this affects its solubility and stability.

Chemoinformatics and Machine Learning Applications in Research on 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-

Chemoinformatics and machine learning are increasingly being applied in the study of pharmaceutical compounds like Pantoprazole. nih.govscienceopen.com These computational techniques can be used to analyze large datasets, predict properties, and accelerate drug discovery and development processes. researchgate.net

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, particularly through quantum chemical calculations, provides significant insights into the chemical reactivity and selectivity of pantoprazole. Methods like Density Functional Theory (DFT) are employed to determine the electronic properties and to forecast the molecule's behavior in chemical reactions. nih.govbiomedgrid.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are fundamental descriptors of chemical reactivity. A smaller energy gap suggests higher reactivity. biomedgrid.com For pantoprazole, these values have been calculated and compared with other proton pump inhibitors (PPIs) to understand its relative stability and reactivity. biomedgrid.com

Quantum chemical calculations have determined that pantoprazole has a relatively large HOMO-LUMO gap, which indicates high kinetic stability and lower chemical reactivity compared to some other PPIs like omeprazole (B731). biomedgrid.com The molecular electrostatic potential (MEP) map of pantoprazole reveals the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. Studies show that pantoprazole possesses the highest positive potentiality among related drugs, suggesting its susceptibility to nucleophilic attack. biomedgrid.com

Furthermore, thermodynamic properties such as enthalpy, free energy, and dipole moment have been calculated. Pantoprazole exhibits a highly negative free energy, indicating thermodynamic stability. biomedgrid.com Its significant dipole moment suggests strong potential for binding and interaction with its target protein. biomedgrid.com Non-linear optical properties, such as the first hyperpolarizability, have also been computed, providing further details on its electronic structure. nih.gov

Table 1: Calculated Quantum Chemical Properties of Pantoprazole

Data sourced from a comparative study of proton pump inhibitors. biomedgrid.com

Table 2: Comparison of Reactivity Descriptors for Proton Pump Inhibitors

This table illustrates pantoprazole's higher kinetic stability (larger gap, higher hardness) compared to omeprazole and esomeprazole. biomedgrid.com

Data Mining and Exploration of Related Chemical Space

Data mining and the exploration of chemical space are powerful computational strategies for discovering novel molecules with desired properties. For pantoprazole, this involves analyzing the chemical space of its core scaffold, the benzimidazole ring, to identify other compounds with potential therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool for exploring the chemical space of benzimidazole derivatives. Both 2D and 3D-QSAR models have been developed for various biological activities, including anticancer, antiviral, and receptor antagonism. researchgate.netacs.orgbiointerfaceresearch.com These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to series of benzimidazole derivatives to explain their binding affinities for specific receptors. acs.orgnih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thereby guiding the design of more potent molecules.

The exploration of chemical space for protein-protein interaction (PPI) inhibitors is also relevant, as proton pump inhibitors like pantoprazole act on a protein target (H+/K+-ATPase). nih.gov Cheminformatics techniques are used to analyze large databases of PPI inhibitors to identify key molecular features and properties that govern their activity. nih.govresearchgate.net Principal Component Analysis (PCA) is often used to visualize and compare the chemical space occupied by active and inactive compounds, helping to identify promising regions for new drug candidates. nih.gov

While specific data mining studies focusing exclusively on the chemical space around pantoprazole for H+/K+-ATPase inhibition are not detailed in the provided search results, the extensive research on the broader benzimidazole class demonstrates the utility of these computational approaches. By analyzing the structure-activity relationships within this chemical family, researchers can identify key structural motifs and property profiles that are essential for a desired biological effect.

Table 3: Common Pharmacophore Features in Benzimidazole-Based Agents

These general features are often identified through QSAR and pharmacophore modeling of various benzimidazole derivatives. tandfonline.com

Future Directions and Emerging Research Avenues for 1h Benzimidazole, 6 Difluoromethoxy 2 3,4 Dimethoxy 2 Pyridinyl Methyl Sulfinyl

Interdisciplinary Research Opportunities and Collaborations

The intricate nature of Pantoprazole (B1678409) necessitates a collaborative approach, integrating expertise from diverse scientific disciplines. Future research will increasingly rely on the synergy between chemists, biologists, pharmacologists, and clinicians to unravel the full spectrum of its activities.

Interdisciplinary collaborations are pivotal for a holistic understanding of Pantoprazole's mechanism of action and its broader physiological effects. For instance, joint efforts between laboratory scientists and clinicians are crucial for translating basic research findings into clinical practice. mskcc.org Such collaborations can facilitate studies like the SUP-ICU trial, which brought together researchers from various departments including neurointensive care and biostatistics to investigate the use of Pantoprazole in critically ill patients. nih.gov Furthermore, partnerships between academic research institutions and pharmaceutical companies can accelerate the development of new therapeutic strategies and formulations. biospace.com

The Swiss label for Pantoprazole highlights the importance of pharmacogenetics, noting that individuals with a CYP2C19 enzyme deficiency may metabolize the drug differently. pharmgkb.org This underscores the need for collaborations between pharmacologists and geneticists to personalize medicine. Such interdisciplinary work is essential for optimizing therapeutic outcomes and minimizing potential adverse effects.

Integration of Advanced Technologies in the Study of Complex Organic Molecules

The continuous evolution of analytical and computational technologies offers unprecedented opportunities to probe the intricacies of complex organic molecules like Pantoprazole. The integration of these advanced tools is fundamental to elucidating its chemical behavior, stability, and interactions with biological systems.

A variety of sophisticated analytical techniques are employed for the characterization and quantification of Pantoprazole. High-Performance Liquid Chromatography (HPLC) is a cornerstone for its analysis in various formulations and biological fluids. jocpr.comresearchgate.netnih.gov For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for the precise quantification of Pantoprazole in human plasma, which is crucial for pharmacokinetic and bioequivalence studies. nih.gov Spectrophotometric methods, including UV and derivative spectrophotometry, also serve as valuable tools for its estimation in combined dosage forms. jocpr.comijcce.ac.ir

Advanced spectroscopic techniques are also being leveraged. For instance, microscale thermophoresis (MST) has been used to assay the binding affinity between Pantoprazole and specific proteins, providing insights into its molecular interactions. nih.gov Furthermore, the stability of Pantoprazole in various conditions, such as in parenteral nutrition units, has been assessed using HPLC, revealing its degradation profile over time. revistafarmaciahospitalaria.es The development of enteric-coated tablets using aqueous-based polymer systems represents a technological advancement in formulation to protect the acid-labile drug. researchgate.net

Table 1: Advanced Analytical Technologies for Pantoprazole Research

TechnologyApplicationKey Findings
HPLC Quantification in formulations and biological samples. jocpr.comresearchgate.netnih.govEnables routine quality control and pharmacokinetic studies. jocpr.comnih.gov
LC-MS/MS Highly sensitive quantification in human plasma. nih.govFacilitates precise bioequivalence and pharmacokinetic analysis. nih.gov
Spectrophotometry Estimation in combined dosage forms. jocpr.comijcce.ac.irProvides simple and cost-effective analytical methods. ijcce.ac.ir
Microscale Thermophoresis (MST) Measurement of binding affinity to proteins. nih.govConfirmed specific binding to T-cell-originated protein kinase (TOPK). nih.gov
Aqueous Coating Technology Development of delayed-release formulations. researchgate.netProtects the drug from acidic environments and ensures targeted release. researchgate.net

Exploration of Unconventional Synthetic Pathways and Derivatizations

The synthesis of Pantoprazole and its derivatives is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. The exploration of unconventional synthetic pathways and the creation of novel derivatives are key to unlocking new therapeutic potentials and improving existing formulations.

The conventional synthesis of Pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, followed by oxidation of the resulting thioether intermediate. researchgate.netnih.gov However, research is ongoing to optimize this process. One-pot synthesis methods are being developed to streamline the production of Pantoprazole sodium, aiming for high yield and purity while minimizing intermediate isolation steps. google.com Alternative oxidation reagents are also being investigated to reduce the formation of impurities, such as the corresponding sulfone. researchgate.net

The synthesis of novel Pantoprazole derivatives is another important research frontier. By modifying the core structure, researchers aim to enhance the compound's activity, alter its pharmacokinetic profile, or explore new therapeutic applications. researchgate.net For example, molecular docking studies have been used to design and evaluate new Pantoprazole derivatives with potentially improved binding efficiency to their target enzymes. researchgate.net

Table 2: Key Intermediates and Reagents in Pantoprazole Synthesis

Compound/ReagentRole in SynthesisReference
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole Starting material (benzimidazole moiety) researchgate.netnih.gov
2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride Starting material (pyridine moiety) researchgate.netnih.gov
Sodium hypochlorite (B82951) Oxidizing agent nih.gov
Ammonium permolybdate/tungstate with hydrogen peroxide Alternative oxidizing agents googleapis.com
Metachloroperbenzoic acid (mCPBA) Oxidizing agent googleapis.com

Development of Novel Methodologies for Environmental Impact Mitigation

The increasing use of pharmaceuticals, including Pantoprazole, has led to growing concerns about their environmental fate and potential impact. Research is now focusing on developing novel methodologies to mitigate the environmental footprint of this compound.

Studies have shown that Pantoprazole is potentially persistent in the environment, with a low rate of biodegradation. janusinfo.se One study using a "closed bottle test" indicated only 5.5% biological degradation over 28 days. janusinfo.se Another study suggested that Pantoprazole may have inhibitory effects on activated sludge, which is used in wastewater treatment. theseus.fi The primary route of human exposure is through the ingestion of pharmaceutical products. nih.gov

To address these concerns, research into the environmental risk assessment of Pantoprazole is being conducted. europa.eu This includes studies on its biodegradability and potential for bioaccumulation in aquatic organisms, which is suggested to be low based on an estimated bioconcentration factor (BCF) of 10. nih.goveuropa.eu

Future research will likely focus on developing advanced oxidation processes and bioremediation techniques for the efficient removal of Pantoprazole from wastewater. Understanding its degradation pathways is crucial for designing effective mitigation strategies. Furthermore, the development of "green" analytical methods for its detection and quantification, which use less hazardous solvents and generate less waste, is another important area of research. nih.govresearchgate.net The application of greenness assessment tools like AGREE, ComplexMOGAPI, and NEMI to analytical techniques for Pantoprazole highlights a growing trend towards environmentally conscious pharmaceutical analysis. nih.gov

Predictive Computational Models for Complex Chemical Systems and Their Interactions

Predictive computational models are becoming indispensable tools in modern drug discovery and development, offering a way to anticipate the behavior of complex chemical systems like Pantoprazole and its interactions with biological targets. These in silico approaches can significantly reduce the time and cost associated with experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of Pantoprazole and its analogues with their biological activities. unicamp.brjocpr.com These models use molecular descriptors to predict properties such as anti-ulcer activity and antioxidant potential. jocpr.commdpi.com For instance, a QSAR study on the antioxidant activity of various pharmaceuticals included Pantoprazole and used molecular descriptors to build a predictive model. mdpi.com

Molecular docking is another powerful computational technique used to predict the binding orientation of Pantoprazole and its derivatives to their target proteins, such as the H+/K+-ATPase. researchgate.net This allows for the screening of virtual libraries of compounds and the rational design of new derivatives with enhanced binding affinities. researchgate.net

Population pharmacokinetic (PK) models are being developed to understand and predict the absorption, distribution, metabolism, and excretion of Pantoprazole in different patient populations, such as obese children and adolescents. nih.gov These models can help in optimizing dosing regimens. Furthermore, computational models are being used to predict potential drug-drug interactions (DDIs) mediated by cytochrome P450 isoforms. nih.gov For example, in silico studies have suggested that Pantoprazole has a low probability of inhibiting CYP2C19 compared to other proton pump inhibitors. nih.gov

Table 3: Computational Models in Pantoprazole Research

Model TypeApplicationKey Insights
QSAR Prediction of biological activity based on molecular structure. unicamp.brjocpr.comCorrelates structural descriptors with anti-ulcer and antioxidant activities. jocpr.commdpi.com
Molecular Docking Prediction of binding modes to target proteins. researchgate.netEnables the design of novel derivatives with improved binding efficiency. researchgate.net
Population PK Models Characterization of pharmacokinetic variability. nih.govHelps in optimizing dosing in specific patient populations. nih.gov
DDI Prediction Models Assessment of potential drug-drug interactions. nih.govPredicts interactions mediated by metabolic enzymes like CYP2C19. nih.gov

Q & A

Q. What frameworks support ethical and rigorous data sharing for this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in domain-specific repositories (e.g., PubChem, Zenodo) with metadata describing experimental conditions. Use standardized formats (SMILES for structures, ISA-Tab for experimental workflows) to enhance interoperability. Cite datasets persistently using DOIs .

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